molecular formula C11H14N2O2 B8783190 2-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

2-Ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8783190
M. Wt: 206.24 g/mol
InChI Key: ZWWMEJPVFSLVRU-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

7.65 mL of ethylamine was dropwise added to a chloroform (15 mL) solution of 1.08 g of 2-{2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate, which had been produced according to the method described in Journal of Organic Chemistry, Vol. 63, pp. 4116-4119, and stirred for 12 hours. 1 N hydrochloric acid was added to the reaction solution, and stirred, and then the aqueous layer was separated. Aqueous 5 N sodium hydroxide solution was added to the resulting aqueous layer, extracted with chloroform, and the organic layer was dried with anhydrous sodium sulfate, and the solvent was evaporated away. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain 210 mg of 2-ethyl-6-nitro-1,2,3,4-tetrahydroisoquinoline as a yellow solid.
Quantity
7.65 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-{
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].CS(O[CH2:9][CH2:10][C:11]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:12]=1[CH2:13]CS([O-])(=O)=O)(=O)=O.Cl>C(Cl)(Cl)Cl>[CH2:1]([N:3]1[CH2:9][CH2:10][C:11]2[C:12](=[CH:19][CH:20]=[C:21]([N+:23]([O-:25])=[O:24])[CH:22]=2)[CH2:13]1)[CH3:2]

Inputs

Step One
Name
Quantity
7.65 mL
Type
reactant
Smiles
C(C)N
Name
2-{
Quantity
1.08 g
Type
reactant
Smiles
Name
2-[(methylsulfonyl)oxyethyl}-4-nitrobenzylmethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCC1=C(CCS(=O)(=O)[O-])C=CC(=C1)[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
4116-4119, and stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been produced
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
Aqueous 5 N sodium hydroxide solution was added to the resulting aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away
CUSTOM
Type
CUSTOM
Details
The crude product was purified through silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N1CC2=CC=C(C=C2CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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